REACTION_CXSMILES
|
[Br:1]Br.[C:3]([CH:5]([C:9](=[O:11])[CH3:10])[C:6]([NH2:8])=[S:7])#[N:4].C(=O)(O)[O-].[Na+].C(OC)(C)(C)C>C(O)(=O)C>[NH2:8][C:6]1[S:7][N:4]=[C:3]([Br:1])[C:5]=1[C:9](=[O:11])[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=S)N)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture
|
Type
|
WASH
|
Details
|
wash the collected solid with water
|
Type
|
CUSTOM
|
Details
|
dry overnight under vacuum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give a dark red solid (1151; g)
|
Type
|
FILTRATION
|
Details
|
min and filter
|
Type
|
WASH
|
Details
|
Wash the collected solid with water
|
Type
|
CUSTOM
|
Details
|
dry overnight under vacuum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give a dark red solid (1022; g)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
EXTRACTION
|
Details
|
Repeat the above methyl t-butyl ether extraction process twice
|
Type
|
CUSTOM
|
Details
|
on recovered solid
|
Type
|
EXTRACTION
|
Details
|
after each extraction
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NS1)Br)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |